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Compound of Interest

Compound Name: Methylamino-PEG2-acid

Cat. No.: B608983

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylamino-PEG2-acid is a heterobifunctional linker molecule integral to the field of
bioconjugation. Its structure, featuring a methylamine group at one terminus and a carboxylic
acid at the other, connected by a discrete two-unit polyethylene glycol (PEG) spacer, offers
significant versatility in covalently linking biomolecules. This guide provides a comprehensive
overview of the key features, physicochemical properties, and applications of Methylamino-
PEG2-acid, with a focus on its role in the development of advanced therapeutics such as
Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACS). The
inclusion of a hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of
the resulting conjugates.[1]

Core Features and Physicochemical Properties

Methylamino-PEG2-acid is a valuable tool in bioconjugation due to its defined structure and
dual reactivity. The methylamine group provides a nucleophilic site for reaction with various
electrophiles, while the carboxylic acid can be activated to react with nucleophiles, most
notably primary amines.

Physicochemical Data
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Property

Value

Reference

Chemical Name

3-(2-(2-
(methylamino)ethoxy)ethoxy)pr

opanoic acid hydrochloride

[2]

Molecular Formula CsH18CINOa4 [2]
Molecular Weight 227.69 g/mol [2]
CAS Number 1807503-87-2 [2]
Appearance Solid [2]
Purity Typically >98% [1][3]
Solubility Soluble in Water, DMSO, DMF  [1]

Storage Conditions

Short term (days to weeks): O -
4°C, dry and dark. Long term
(months to years): -20°C.

[2]

Reactivity and Stability

The reactivity of Methylamino-PEG2-acid is governed by its two functional groups, with

optimal reaction conditions dependent on the desired transformation.

Functional Group

Optimal pH for

Reactive Partners

Reaction

Key
Considerations

Methylamine (-
NHCH?3)

Activated esters (e.qg.,
NHS esters),
Carboxylic acids (with 7.0-85

activators),

Aldehydes, Ketones

At this pH, the amine
is sufficiently
deprotonated to act as

a nucleophile.

Carboxylic Acid (-
COOH)

Primary amines (with

The carboxylic acid

Activation: 4.5 - 7.2; requires activation to

activators like EDC,

HATU)

Conjugation: 7.0 - 8.0 form a reactive

intermediate.
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Note: The stability of the formed amide and ester bonds is generally high, though ester linkages
are susceptible to hydrolysis, particularly at non-neutral pH.

Experimental Protocols

The following are detailed methodologies for the two primary modes of conjugation with
Methylamino-PEG2-acid.

Protocol 1: Conjugation via the Carboxylic Acid Moiety
(EDCINHS Coupling)

This protocol describes the activation of the carboxylic acid of Methylamino-PEG2-acid and its
subsequent conjugation to a primary amine-containing molecule (e.g., a protein, peptide, or
small molecule).

Materials:

Methylamino-PEG2-acid

e Amine-containing molecule

 Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

o Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

e 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS) or Sulfo-NHS

e Quenching Solution: 1 M Tris-HCI, pH 8.5 or 1 M glycine

e Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

e Reagent Preparation:
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o Dissolve Methylamino-PEG2-acid in anhydrous DMF or DMSO to a stock concentration
of 10-50 mg/mL.

o Dissolve the amine-containing molecule in Coupling Buffer.

o Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or
anhydrous DMSO immediately before use.

» Activation of Carboxylic Acid:

o In areaction tube, combine Methylamino-PEG2-acid (1 equivalent) with EDC (1.5
equivalents) and NHS/Sulfo-NHS (1.2 equivalents) in Activation Buffer.

o Incubate for 15-30 minutes at room temperature with gentle mixing.
e Conjugation to Amine:

o Immediately add the activated Methylamino-PEG2-acid solution to the solution of the
amine-containing molecule. A 5- to 20-fold molar excess of the activated linker to the
amine is a common starting point.

o Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling
Buffer if necessary.

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with
gentle agitation.

e Quenching:
o Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction.
o Incubate for 30 minutes at room temperature.

 Purification:

o Remove unreacted linker and byproducts by size-exclusion chromatography, dialysis, or
another appropriate purification method.
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Protocol 2: Conjugation via the Methylamine Moiety

This protocol details the reaction of the methylamine group of Methylamino-PEG2-acid with
an activated carboxylic acid (e.g., an NHS ester).

Materials:

Methylamino-PEG2-acid

NHS ester-containing molecule

Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Purification system (e.g., reverse-phase HPLC, silica gel chromatography)
Procedure:
o Reagent Preparation:
o Dissolve Methylamino-PEG2-acid (1.2 equivalents) in the Reaction Buffer.
o Dissolve the NHS ester-containing molecule (1 equivalent) in anhydrous DMF or DMSO.
e Conjugation Reaction:

o Slowly add the solution of the NHS ester-containing molecule to the Methylamino-PEG2-
acid solution with gentle stirring.

o Ensure the final concentration of the organic solvent does not exceed 10-20% (v/v) to
maintain the integrity of biomolecules, if applicable.

o Allow the reaction to proceed for 1-4 hours at room temperature. Monitor the reaction
progress by a suitable analytical method (e.g., LC-MS).

o Purification:
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o Purify the conjugate using an appropriate method such as reverse-phase HPLC or silica
gel chromatography to remove unreacted starting materials and byproducts.

Applications in Drug Development
PROTAC Development

Methylamino-PEG2-acid is a valuable linker for the synthesis of PROTACSs, which are
heterobifunctional molecules that induce the degradation of target proteins.[4] The linker
connects a ligand for the target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.
The synthesis of the PROTAC ARV-771, a potent degrader of BET bromodomain proteins,
involves a linker with a similar methylamino-PEG-acid structure.[4]

Workflow for PROTAC Synthesis using Methylamino-PEG2-acid

Step 1: E3 Ligase Ligand Conjugati

Activation B Coupling (
i E3 Lig:

Step 2: POI Ligand Conjugation Cellular Mechanism of Action

Click to download full resolution via product page

Caption: Workflow for the synthesis and mechanism of a PROTAC using Methylamino-PEG2-
acid.

Antibody-Drug Conjugate (ADC) Development

In ADC development, Methylamino-PEG2-acid can be used to link a cytotoxic payload to a
monoclonal antibody. The hydrophilic PEG spacer can help to mitigate aggregation that is
sometimes observed with hydrophobic drug linkers.

General Workflow for ADC Synthesis

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b608983?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9114478/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9114478/
https://www.benchchem.com/product/b608983?utm_src=pdf-body
https://www.benchchem.com/product/b608983?utm_src=pdf-body-img
https://www.benchchem.com/product/b608983?utm_src=pdf-body
https://www.benchchem.com/product/b608983?utm_src=pdf-body
https://www.benchchem.com/product/b608983?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608983?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Drug-Linker Synthesis
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Caption: General workflow for the synthesis of an ADC using Methylamino-PEG2-acid.
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Conclusion

Methylamino-PEG2-acid is a versatile and valuable heterobifunctional linker for
bioconjugation. Its well-defined structure, dual reactivity, and the presence of a hydrophilic PEG
spacer make it an ideal building block for the construction of complex biomolecules, including
ADCs and PROTACSs. The detailed protocols and workflow diagrams provided in this guide
offer a solid foundation for researchers and drug development professionals to effectively utilize
this powerful tool in their work. The continued application of such linkers is expected to drive
further innovation in the development of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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